molecular formula C8H11NO3S B1277500 2-Methoxy-6-(methylsulfonyl)aniline CAS No. 148726-71-0

2-Methoxy-6-(methylsulfonyl)aniline

Cat. No.: B1277500
CAS No.: 148726-71-0
M. Wt: 201.25 g/mol
InChI Key: MKFWDKRBZQWOIU-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO3S. It is a derivative of aniline, characterized by the presence of methoxy and methylsulfonyl groups attached to the benzene ring. This compound is known for its diverse applications in scientific research and industry, particularly in the fields of chemistry and material science.

Mechanism of Action

Target of Action

It is often used as an organic synthesis intermediate , suggesting that its targets could be various, depending on the specific synthesis it is involved in.

Mode of Action

The mode of action of 2-Methoxy-6-(methylsulfonyl)aniline is not directly stated in the available resources. As an organic synthesis intermediate, it likely interacts with its targets through chemical reactions to form new compounds. The exact nature of these interactions would depend on the specific synthesis process .

Biochemical Pathways

It’s worth noting that it is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

Some physical and chemical properties of the compound are known . It has a molecular weight of 137.18, a density of 1.0630 (rough estimate), a melting point of 26-29 °C (lit.), and a boiling point of 62 °C/0.15 mmHg (lit.) . These properties could influence its pharmacokinetics.

Result of Action

As an organic synthesis intermediate, its primary function is likely to contribute to the formation of new compounds in chemical reactions .

Biochemical Analysis

Biochemical Properties

2-Methoxy-6-(methylsulfonyl)aniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to biochemical modifications .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. In certain cell types, this compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules within this pathway, this compound can affect gene expression and cellular metabolism. Additionally, this compound has been shown to induce oxidative stress in some cell types, leading to alterations in cellular redox balance and potentially triggering apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the interaction of this compound with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been observed to exert minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing toxicity. Beyond this range, the risk of toxic effects increases significantly .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites may undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The interaction of this compound with these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize primarily within the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These localization patterns can influence the compound’s biochemical activity and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(methylsulfonyl)aniline typically involves the introduction of methoxy and methylsulfonyl groups onto an aniline derivative. One common method involves the reaction of 2-methoxyaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(methylsulfonyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution

Major Products Formed

The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and various substituted aniline derivatives. These products have distinct properties and applications in different fields of research and industry .

Scientific Research Applications

2-Methoxy-6-(methylsulfonyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-methylaniline: Similar structure but lacks the methylsulfonyl group.

    2-Methoxy-6-(methylthio)aniline: Contains a methylthio group instead of a methylsulfonyl group.

    2-Methoxy-6-chloroaniline: Contains a chlorine atom instead of a methylsulfonyl group

Uniqueness

2-Methoxy-6-(methylsulfonyl)aniline is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and make it suitable for specific applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

2-methoxy-6-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-4-3-5-7(8(6)9)13(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFWDKRBZQWOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434497
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148726-71-0
Record name 2-Methoxy-6-(methylsulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-6-methoxyaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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